An In-depth Technical Guide to (2-Chloro-4-isopropoxyphenyl)boronic acid (CAS 313545-47-0)
An In-depth Technical Guide to (2-Chloro-4-isopropoxyphenyl)boronic acid (CAS 313545-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4-isopropoxyphenyl)boronic acid, with CAS number 313545-47-0, is a substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of (2-Chloro-4-isopropoxyphenyl)boronic acid, with a focus on its role in drug discovery and development. Detailed general experimental protocols and safety information are also provided to facilitate its effective and safe use in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 313545-47-0 | [4][5] |
| Molecular Formula | C₉H₁₂BClO₃ | [] |
| Molecular Weight | 214.45 g/mol | [] |
| Boiling Point | 356 °C at 760 mmHg | [4][5][] |
| Density | 1.23 g/cm³ | [] |
| LogP | 0.807 | [] |
| IUPAC Name | (2-chloro-4-propan-2-yloxyphenyl)boronic acid | [] |
Synthesis and Purification
General Synthesis Protocol
The synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid typically involves the reaction of a corresponding organometallic reagent with a borate ester, followed by acidic hydrolysis. A common route begins with the formation of a Grignard or organolithium reagent from a suitable haloaromatic precursor.
A plausible synthetic pathway is outlined below, starting from 1-chloro-2-bromo-5-isopropoxybenzene. This general method is adapted from established procedures for the synthesis of arylboronic acids.
Figure 1: General synthetic workflow for (2-Chloro-4-isopropoxyphenyl)boronic acid.
Experimental Protocol (General):
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Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF). Add a solution of the starting aryl halide (e.g., 1-chloro-2-bromo-5-isopropoxybenzene) in the same anhydrous solvent dropwise to initiate the reaction. Once initiated, add the remaining aryl halide solution to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
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Borylation: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C). To this solution, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise while maintaining the low temperature.
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Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl). Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester to the boronic acid.
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Work-up and Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
Purification
Crude arylboronic acids can be purified by several methods to remove by-products such as borinic acids and unreacted starting materials.
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Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent depends on the polarity of the specific boronic acid. A solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
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Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. A general purification process involves treating the crude product with a base to form the salt, which can then be separated from non-acidic impurities by solvent extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be isolated.
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Chromatography: For less polar boronic acids, column chromatography on silica gel can be an effective purification method. For more polar compounds, neutral alumina may be a more suitable stationary phase.
Applications in Drug Discovery and Development
(2-Chloro-4-isopropoxyphenyl)boronic acid is a valuable reagent in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.
Role as a Building Block in Kinase Inhibitors
Patent literature discloses the use of (2-Chloro-4-isopropoxyphenyl)boronic acid in the synthesis of compounds targeting AXL receptor tyrosine kinase (AXL). AXL is implicated in cancer progression, metastasis, and drug resistance, making it an attractive target for cancer therapy.[7][8][9][10][11] The boronic acid is used to introduce the 2-chloro-4-isopropoxyphenyl moiety into the inhibitor scaffold via a Suzuki-Miyaura coupling reaction.
Synthesis of Bicyclic Imidazole Derivatives
This boronic acid has also been cited in patents related to the synthesis of bicyclic imidazole derivatives.[12][13][14][15] These classes of compounds are being investigated for the treatment of a range of conditions, including renal diseases, cardiovascular diseases, and fibrotic disorders. The boronic acid facilitates the introduction of the substituted phenyl ring, which is often crucial for modulating the biological activity and pharmacokinetic properties of the final compound.
Experimental Protocols for Key Reactions
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with (2-Chloro-4-isopropoxyphenyl)boronic acid. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
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Reaction Setup: In a reaction vessel, combine (2-Chloro-4-isopropoxyphenyl)boronic acid (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
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Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Spectroscopic Data (Expected)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton will be a septet around δ 4.5-5.0 ppm, and the methyl protons will be a doublet around δ 1.3-1.5 ppm. The B(OH)₂ protons will likely appear as a broad singlet, which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.
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¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad singlet in the range of δ 28-34 ppm, which is characteristic of a tricoordinate arylboronic acid.
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FT-IR: The infrared spectrum will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the boronic acid hydroxyl groups. Strong B-O stretching vibrations are expected around 1300-1400 cm⁻¹. Characteristic C-H stretches for the aromatic and isopropyl groups, as well as C=C stretching bands for the aromatic ring, will also be present.
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Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Boronic acids have a tendency to dehydrate to form boroxines (cyclic trimers) in the mass spectrometer, which may also be observed.
Safety and Handling
(2-Chloro-4-isopropoxyphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
GHS Hazard Statements:
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H315: Causes skin irritation.[]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[]
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P264: Wash skin thoroughly after handling.[]
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P280: Wear protective gloves/eye protection/face protection.[]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Chloro-4-isopropoxyphenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its role in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in modern drug discovery. This technical guide provides essential information for researchers to effectively and safely utilize this reagent in their synthetic endeavors. Further research to fully characterize its physical properties and explore its applications in novel chemical transformations is warranted.
References
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- 8. US8168415B2 - Axl fusion proteins as Axl tyrosine kinase inhibitors - Google Patents [patents.google.com]
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- 12. Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. MY104376A - N-imidazolyl deravatives of bicyclic compounds and process for their preparation. - Google Patents [patents.google.com]
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- 15. US4528195A - Imidazole derivatives and salts thereof, their synthesis and intermediates and pharmaceutical formulations - Google Patents [patents.google.com]
